![molecular formula C26H31N3O4 B2502733 8-(4-Butoxi-benzoyl)-3-feniletil-1,3,8-triazaspiro[4.5]decano-2,4-diona CAS No. 1021081-22-0](/img/structure/B2502733.png)
8-(4-Butoxi-benzoyl)-3-feniletil-1,3,8-triazaspiro[4.5]decano-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" is a derivative within the class of spirooxazolidine-2,4-diones, which are of significant interest due to their biological activities, particularly as muscarinic agonists. These compounds are structurally related to known muscarinic agonists such as 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86; 1), which have been studied for their potential as antidementia drugs .
Synthesis Analysis
The synthesis of spirooxazolidine-2,4-dione derivatives, including those similar to "8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione," involves creating compounds with the 8-azaspiro[4.5]decane skeleton, which is a key template for muscarinic agonists. The synthesis process is designed to produce compounds with high affinity for cortical M1 receptors, which are evaluated through in vitro binding assays and in vivo pharmacological tests .
Molecular Structure Analysis
The molecular structure of spirooxazolidine-2,4-diones is critical for their activity as muscarinic agonists. The structural requirements are strict, and the activity is influenced by the presence of specific functional groups and the overall three-dimensional conformation of the molecule. X-ray diffraction studies of related compounds, such as the enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione, provide insights into the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment, which is a common structural feature in this class of compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of spirooxazolidine-2,4-diones are designed to explore the structure-activity relationship of these compounds. The reactions aim to produce derivatives with varying affinities and selectivities for muscarinic receptor subtypes, which are then tested for their pharmacological effects, such as reversing scopolamine-induced impairment in mice .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirooxazolidine-2,4-diones, including solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties, which in turn can impact the compound's biological activity and pharmacokinetics. The crystal structures of related compounds provide information on the stability of the molecule and the potential for forming hydrogen bonds, which can be important for the interaction with biological targets .
Aplicaciones Científicas De Investigación
Inhibición de la Necroptosis
La necroptosis es una forma de muerte celular programada morfológicamente similar a la necrosis. Desempeña un papel crucial en varios trastornos fisiopatológicos, incluidas las enfermedades inflamatorias, neurodegenerativas, infecciosas y malignas. La vía de señalización de la necroptosis involucra componentes centrales como la quinasa 1 de proteína que interactúa con el receptor (RIPK1), RIPK3 y la proteína similar al dominio de la quinasa de línea mixta (MLKL). Los investigadores han identificado a 8-(4-Butoxi-benzoyl)-3-feniletil-1,3,8-triazaspiro[4.5]decano-2,4-diona como un prometedor inhibidor de RIPK1, ofreciendo potencialmente intervenciones terapéuticas para enfermedades relacionadas con la necroptosis .
Síntesis de Espirotetramat
El espirotetramat, un insecticida y acaricida, se sintetiza a partir de cis-8-Metoxí-1,3-diazaspiro[4.5]decano-2,4-diona, que sirve como intermedio clave. La estructura del compuesto contribuye a su eficacia en el control de plagas. Comprender su vía de síntesis ayuda a optimizar la producción y mejorar la protección de los cultivos .
Mecanismo De Acción
Target of Action
The primary target of 8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . DORs are potential targets for neurological and psychiatric disorders .
Mode of Action
8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione appears to bind to the orthosteric site of the DOR based on docking and molecular dynamic simulation . This interaction with the DOR leads to changes in the receptor’s activity .
Biochemical Pathways
The compound’s interaction with the DOR affects the signaling pathways associated with this receptor . The most potent agonist hit compound is slightly biased towards G-protein signaling .
Result of Action
The result of 8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione’s action is its anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Análisis Bioquímico
Biochemical Properties
It has been identified as a novel chemotype of delta opioid receptor agonists . It appears to bind to the orthosteric site based on docking and molecular dynamic simulation
Cellular Effects
Preliminary studies suggest that it may have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Molecular Mechanism
It is known to bind to the orthosteric site of delta opioid receptors, suggesting a potential role in modulating opioid signaling .
Propiedades
IUPAC Name |
8-(4-butoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-2-3-19-33-22-11-9-21(10-12-22)23(30)28-17-14-26(15-18-28)24(31)29(25(32)27-26)16-13-20-7-5-4-6-8-20/h4-12H,2-3,13-19H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDPJSLAQRFTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

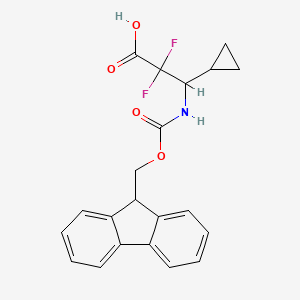
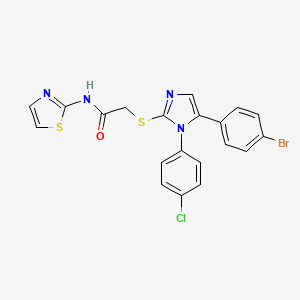

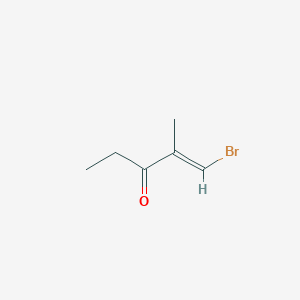
![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)

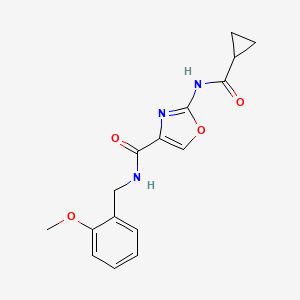
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)

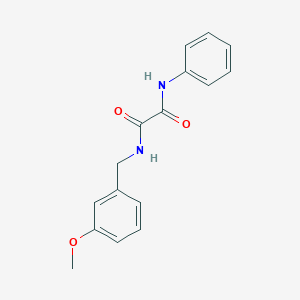
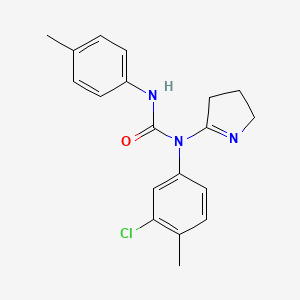
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)
